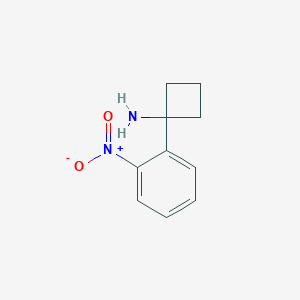

1-(2-Nitrophenyl)cyclobutanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

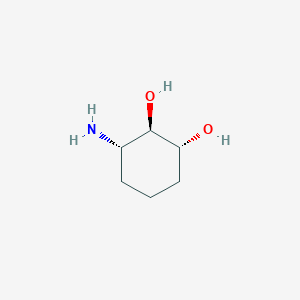

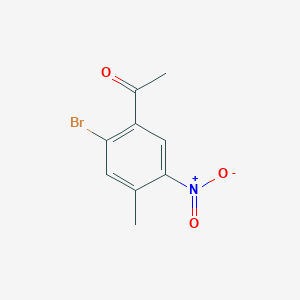

1-(2-ニトロフェニル)シクロブタンアミンは、分子式がC10H12N2O2である有機化合物です。シクロブタン環にアミン基とニトロフェニル基が結合しています。

2. 製法

合成経路と反応条件

1-(2-ニトロフェニル)シクロブタンアミンは、いくつかの方法で合成することができます。一般的な方法の1つは、塩基性条件下で2-ニトロベンジルクロリドとシクロブタンアミンを反応させる方法です。この反応は通常、ジクロロメタンなどの溶媒と水酸化ナトリウムなどの塩基を必要とします。混合物を室温で数時間撹拌した後、カラムクロマトグラフィーで精製して目的の生成物を得ます。

工業生産方法

1-(2-ニトロフェニル)シクロブタンアミンの工業生産には、実験室と同様の反応条件を用いた大規模合成が用いられます。このプロセスは、より高い収率と純度を得るために最適化されており、多くの場合、連続フローリアクターと自動精製システムが用いられます。

準備方法

Synthetic Routes and Reaction Conditions

1-(2-Nitrophenyl)cyclobutanamine can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzyl chloride with cyclobutanamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

化学反応の分析

反応の種類

1-(2-ニトロフェニル)シクロブタンアミンは、以下のような様々な化学反応を起こします。

還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を用いてアミン基に還元することができます。

酸化: アミン基は、過マンガン酸カリウムなどの酸化剤を用いてニトロソ基またはニトロ基に酸化することができます。

置換: 芳香環は、ニトロ化やハロゲン化などの求電子置換反応を起こすことができます。

一般的な試薬と条件

還元: 水素ガス、パラジウム触媒。

酸化: 過マンガン酸カリウム、硫酸。

置換: 硝酸、硫酸、ハロゲン。

生成される主要な生成物

還元: 1-(2-アミノフェニル)シクロブタンアミン。

酸化: 1-(2-ニトロソフェニル)シクロブタンアミン。

置換: 用いる求電子剤に応じて様々な置換誘導体。

科学的研究の応用

1-(2-ニトロフェニル)シクロブタンアミンは、科学研究で様々な用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: そのユニークな構造的特徴のため、生化学プローブとしての可能性が調査されています。

医学: 抗菌作用や抗癌作用など、薬理学的な可能性が探求されています。

産業: 新しい材料や化学プロセスの開発に利用されています。

作用機序

1-(2-ニトロフェニル)シクロブタンアミンの作用機序は、特定の分子標的との相互作用に関係しています。例えば、ニトロ基は還元されて反応性の中間体を形成し、細胞成分と相互作用して様々な生物学的効果をもたらします。シクロブタン環は、特定のタンパク質や酵素への結合にも関与し、その活性を変化させる可能性があります。

6. 類似化合物の比較

類似化合物

1-(2-ニトロフェニル)シクロプロパンアミン: シクロブタン環ではなくシクロプロパン環を持つ類似の構造です。

1-(2-ニトロフェニル)シクロペンタンアミン: シクロブタン環ではなくシクロペンタン環を持つ類似の構造です。

1-(2-ニトロフェニル)シクロヘキサンアミン: シクロブタン環ではなくシクロヘキサン環を持つ類似の構造です。

独自性

1-(2-ニトロフェニル)シクロブタンアミンは、シクロブタン環を持つため、異なる環サイズを持つ類似体と比較して明確な化学的および物理的特性を有しています。シクロブタン環の歪みは、この化合物の反応性と他の分子との相互作用に影響を与える可能性があり、様々な用途に適した化合物となっています。

類似化合物との比較

Similar Compounds

1-(2-Nitrophenyl)cyclopropanamine: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.

1-(2-Nitrophenyl)cyclopentanamine: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

1-(2-Nitrophenyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.

Uniqueness

1-(2-Nitrophenyl)cyclobutanamine is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. The strain in the cyclobutane ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

特性

CAS番号 |

1260667-45-5 |

|---|---|

分子式 |

C10H12N2O2 |

分子量 |

192.21 g/mol |

IUPAC名 |

1-(2-nitrophenyl)cyclobutan-1-amine |

InChI |

InChI=1S/C10H12N2O2/c11-10(6-3-7-10)8-4-1-2-5-9(8)12(13)14/h1-2,4-5H,3,6-7,11H2 |

InChIキー |

KFONHEHUWOIMFC-UHFFFAOYSA-N |

正規SMILES |

C1CC(C1)(C2=CC=CC=C2[N+](=O)[O-])N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744784.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11744825.png)

![N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11744826.png)

![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744830.png)

![3-cyclopropyl-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B11744831.png)

![2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11744839.png)